Potassiumtrifluoro(heptyl)borate

Description

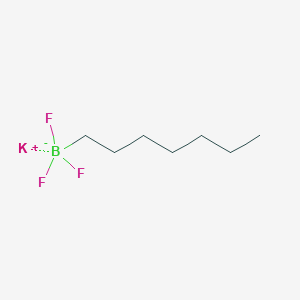

Potassium trifluoro(heptyl)borate is a member of the organotrifluoroborate family, characterized by a heptyl alkyl chain attached to a trifluoroborate anion (BF₃⁻) paired with a potassium counterion. These compounds are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability, solubility in polar solvents, and compatibility with diverse reaction conditions .

Properties

Molecular Formula |

C7H15BF3K |

|---|---|

Molecular Weight |

206.10 g/mol |

IUPAC Name |

potassium;trifluoro(heptyl)boranuide |

InChI |

InChI=1S/C7H15BF3.K/c1-2-3-4-5-6-7-8(9,10)11;/h2-7H2,1H3;/q-1;+1 |

InChI Key |

YJOZQQJGPHKTAK-UHFFFAOYSA-N |

Canonical SMILES |

[B-](CCCCCCC)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassiumtrifluoro(heptyl)borate can be synthesized through the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. This involves the reaction of heptyl bromide or heptyl iodide with potassium trifluoroborate in the presence of a strong base such as potassium hexamethyldisilazide (KHMDS) . The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

Industrial production of potassiumtrifluoro(heptyl)borate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassiumtrifluoro(heptyl)borate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and strong bases like KHMDS are used.

Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various substituted borates, coupled organic molecules, and oxidized or reduced boron compounds.

Scientific Research Applications

Potassiumtrifluoro(heptyl)borate has a wide range of applications in scientific research:

Biology: It is used in the synthesis of biologically active compounds and as a tool for studying biochemical pathways.

Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of potassiumtrifluoro(heptyl)borate involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it an effective participant in nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Potassium Trifluoroborate Derivatives

| Compound Name | Substituent Type | Melting Point (°C) | Solubility | Key Application |

|---|---|---|---|---|

| Potassium Methyltrifluoroborate | C₁ alkyl | N/A | Polar solvents | Cross-coupling reactions |

| Potassium (3-butenyl)trifluoroborate | C₄ alkenyl | >300 (dec.) | THF, DCM | Stereoselective synthesis |

| Potassium ((Diphenylphosphino)ethynyl)trifluoroborate | Aryl-ethynyl | 80–82 (dec.) | Acetonitrile | Catalysis |

| Potassium Trifluoro(4-hydroxyphenyl)borate | Functionalized aryl | N/A | Water/EtOH | Bioconjugation |

Research Findings and Implications

- Synthetic Optimization : Continuous Soxhlet extraction improves yields of low-solubility alkoxymethyl derivatives .

- Environmental Impact : Borate compounds like potassium trifluoroborates are less toxic than traditional boron reagents (e.g., zinc borate), aligning with green chemistry goals .

- Future Directions : Development of heptyl and longer alkyl analogs could advance material science applications, such as hydrophobic coatings or polymer additives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.